molecular formula C19H13Cl3N6O B2534219 2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881082-43-5

2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2534219
CAS No.: 881082-43-5
M. Wt: 447.7
InChI Key: ITNTWKSUGGTGGY-UHFFFAOYSA-N
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Description

2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound with a distinctive molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine ring and subsequent chlorination and hydrazidation reactions. Reagents like phosphorus oxychloride (POCl3) and hydrazine are commonly used under controlled temperature and pH conditions to achieve the desired product.

Industrial Production Methods: Industrial-scale production of this compound requires stringent control over reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods like recrystallization and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

  • Reduction: It may be reduced under catalytic hydrogenation conditions.

  • Substitution: The chloro groups in the structure are reactive sites for nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Palladium on carbon (Pd/C) as a catalyst.

  • Substitution: Sodium azide (NaN3) for azide substitution.

Major Products: Products vary depending on the reaction type but include substituted derivatives with modified functional groups.

Scientific Research Applications

Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure is valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Research indicates potential biological activity, which makes it a candidate for pharmaceutical development. It is used in assays to study enzyme inhibition and receptor binding.

Industry: Employed in the development of specialty chemicals and advanced materials due to its versatile reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. These interactions often involve binding to active sites, leading to inhibition or activation of the target. The precise pathways can vary, but typically involve modulation of biochemical processes critical for cellular function.

Comparison with Similar Compounds

  • 2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

  • 2,4-dichloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

These compounds share core structural elements but differ in substituent groups, influencing their chemical behavior and applications.

Properties

IUPAC Name

2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N6O/c1-10-2-3-12(21)7-16(10)28-18-14(8-25-28)17(23-9-24-18)26-27-19(29)13-5-4-11(20)6-15(13)22/h2-9H,1H3,(H,27,29)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNTWKSUGGTGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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